Protein Solubility and Refolding Rate in EGFP
In a direct head-to-head comparison, all ten proline residues of EGFP were globally replaced by either (4R)- or (4S)-fluoroprolines. Expression levels of the two variants were comparable to the wild‑type protein; however, the (4R)-FPro‑EGFP variant led irreversibly to insoluble inclusion bodies that lacked fluorescence, whereas the (4S)-FPro‑EGFP variant produced a soluble and fully fluorescent protein [1]. This qualitative observation is backed by quantitative refolding data: after thermal denaturation, (4S)-FPro‑EGFP refolded at a rate 2.5‑fold higher than that of the parent EGFP (k_refold = 0.15 min⁻¹ for (4S)-FPro‑EGFP vs. 0.06 min⁻¹ for wild‑type EGFP, 20 °C) [1].
k_refold 0.15 min⁻¹
No soluble protein
| Evidence Dimension | Protein solubility and refolding rate after thermal denaturation |
|---|---|
| Target Compound Data | (4S)-FPro‑EGFP: soluble fluorescent protein; refolding rate constant k_refold = 0.15 min⁻¹ |
| Comparator Or Baseline | (4R)-FPro‑EGFP: insoluble inclusion bodies, no soluble protein recovered; wild‑type EGFP: k_refold = 0.06 min⁻¹ |
| Quantified Difference | Infinite (soluble vs. insoluble) for (4S) vs. (4R); 2.5‑fold faster refolding for (4S) vs. wild‑type |
| Conditions | E. coli expression; refolding measured at 20 °C in 50 mM Tris‑HCl (pH 7.5) with 1 mM DTT, monitored by fluorescence recovery. |
Why This Matters
For procurement in protein engineering or synthetic biology projects, selecting the correct (2S,4S) diastereomer is an all‑or‑nothing decision: the wrong isomer leads to complete loss of soluble product, while the correct isomer actually outperforms the native proline residue in refolding efficiency.
- [1] Steiner T, Hess P, Bae JH, Wiltschi B, Moroder L, Budisa N. Synthetic Biology of Proteins: Tuning GFPs Folding and Stability with Fluoroproline. PLoS One. 2008;3(2):e1680. doi:10.1371/journal.pone.0001680 View Source
